![molecular formula C13H22ClNS B14363657 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 90745-51-0](/img/structure/B14363657.png)
3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is a pyridinium salt with the molecular formula C13H22ClNS. This compound is known for its unique structure, which includes a pyridinium ring substituted with dimethyl and pentylsulfanyl groups. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3,4-dimethylpyridine with a pentylsulfanyl methylating agent in the presence of a suitable chloride source. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyridinium salts and ionic liquids.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride include other pyridinium salts such as:
1-Methylpyridinium chloride: Known for its use in ionic liquids and as a phase transfer catalyst.
3,4-Dimethylpyridinium chloride: Similar in structure but lacks the pentylsulfanyl group, making it less versatile in certain applications.
N-Methylpyridinium chloride: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
90745-51-0 |
|---|---|
Molekularformel |
C13H22ClNS |
Molekulargewicht |
259.84 g/mol |
IUPAC-Name |
3,4-dimethyl-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H22NS.ClH/c1-4-5-6-9-15-11-14-8-7-12(2)13(3)10-14;/h7-8,10H,4-6,9,11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QEGKSKUVCYJSBS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCSC[N+]1=CC(=C(C=C1)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


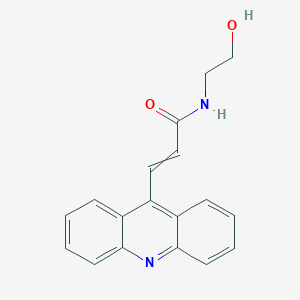
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
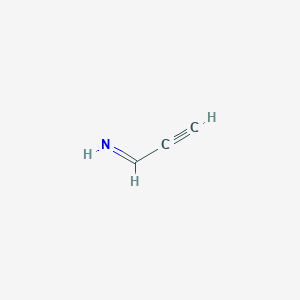
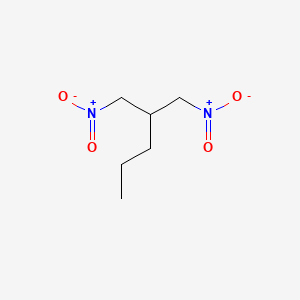
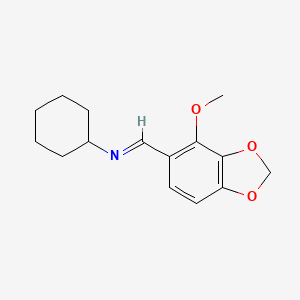


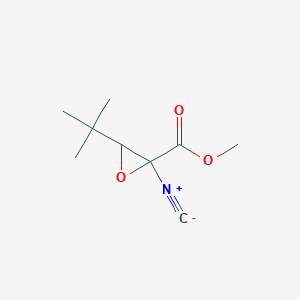
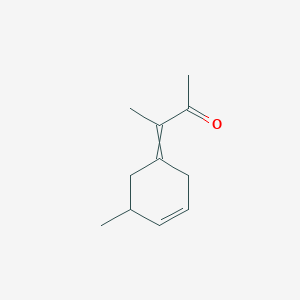

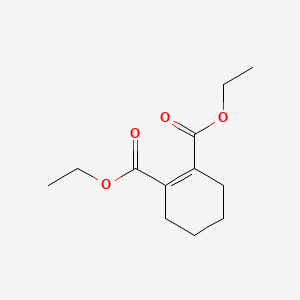
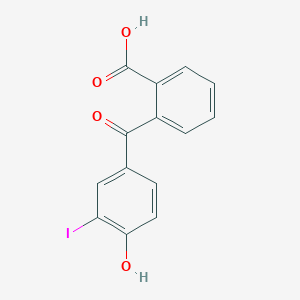
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)

